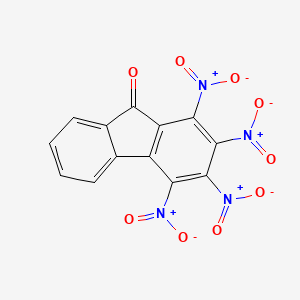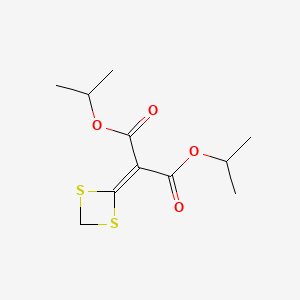
3-Ethyl-1,3-benzoxazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethylbenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound has a sulfur atom in the thione form at the 2-position, making it unique in its chemical structure. The presence of the ethyl group at the 3-position further distinguishes it from other oxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]oxazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent to introduce the ethyl group. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-ethylbenzo[d]oxazole-2(3H)-thione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of manganese dioxide as a heterogeneous catalyst in flow processes has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-ethylbenzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-ethylbenzo[d]oxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylbenzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets. The sulfur atom in the thione form can interact with metal ions, making it a potential ligand for metal complexes. Additionally, the aromatic ring can participate in π-π interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the sulfur atom and has different chemical properties.
Thiazole: Contains a sulfur atom but has a different ring structure.
Isoxazole: Contains an oxygen and nitrogen atom but in different positions.
Uniqueness
3-ethylbenzo[d]oxazole-2(3H)-thione is unique due to the presence of both the ethyl group and the thione sulfur atom. This combination imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
40888-01-5 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-ethyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3 |
InChI Key |
ZYIQBSQJADGVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


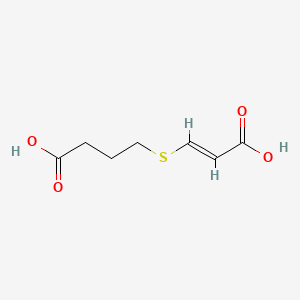

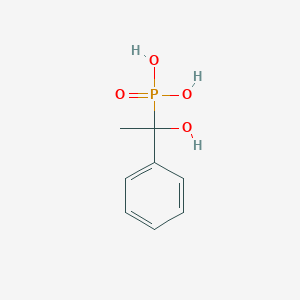

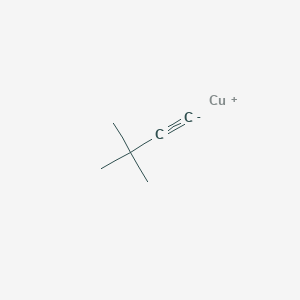
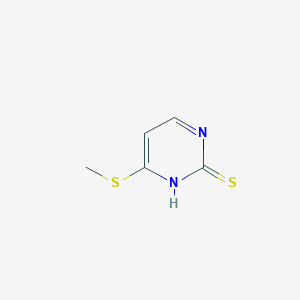
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
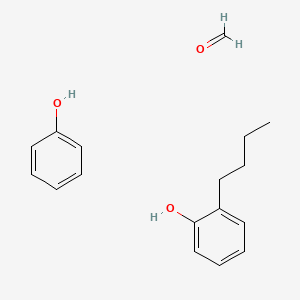

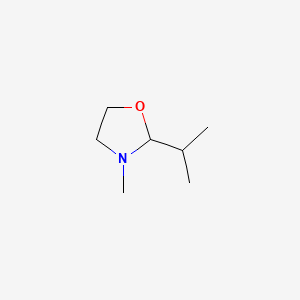
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
